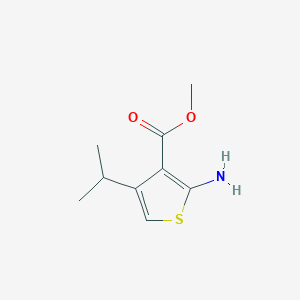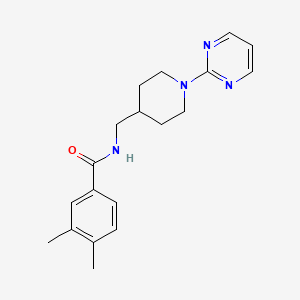![molecular formula C14H14ClNO3S2 B3001657 2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034417-17-7](/img/structure/B3001657.png)
2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H14ClNO3S2 and its molecular weight is 343.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Rearrangement and Cyclization in Synthesis : N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens are converted into thienotetrahydro-pyridines, yielding rearranged 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and non-rearranged 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine under different acid treatments (Mackay & Waigh, 1982).
- Synthesis of Organothiophosphorus Compounds : Involves reactions leading to the formation of novel dithiophosphonate compounds and their characterization, including crystal structure determination (Karakus, 2006).
- Crystal Structure of Pyridine Derivatives : Studies on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, revealing weak hydrogen-bonding interactions (Ma et al., 2018).
Chemical and Pharmacological Properties
- Radiopharmaceutical Synthesis : Preparation of radiolabeled compounds like LY175326, showcasing synthetic procedures and kinetic analysis for its metabolites (Kau et al., 1985).
- Formation of Substituted Pyridines : An isothiourea-catalyzed process is described for creating di-, tri-, and tetrasubstituted pyridines, highlighting the incorporation of valuable sulfonate groups (Stark et al., 2014).
- Monoclinic Form of Clopidogrel Hydrogen Sulfate : Investigation into the crystal structure of clopidogrel hydrogen sulfate, revealing differences in cation conformation and intermolecular hydrogen bonds (Chernyshev et al., 2010).
- Synthesis and Antimicrobial Activity : Exploring new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, with potential applications in antimicrobial treatments (El‐Emary et al., 2002).
- Synthesis of Spiro[benzothieno-3,4'-pyridines] : Investigating reactions with acetylene dicarboxylic ester to form spiro[benzothiophene-3,4'-pyridines], a novel chemical transformation (Voskressensky et al., 2010).
- Synthesis of Highly Emissive Fluorophores : Research on 2-methoxy- and 2-morpholino pyridine compounds, highlighting their strong fluorescence properties in various solvents (Hagimori et al., 2019).
- Synthesis and Anti-Estrogenic Activity : Elaborating on the synthesis of specific pyridine derivatives with potent antiestrogenic activity, useful in pharmacological applications (Jones et al., 1979).
- Studies on Anticonvulsant Activities : Investigating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their potential anticonvulsant activities, indicating their potential in medical applications (Ohkubo et al., 1996).
- Insecticidal Applications : Examining the toxicity of pyridine derivatives against the cowpea aphid, demonstrating their potential use in pest control (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-19-11-4-2-3-5-13(11)21(17,18)16-7-6-12-10(9-16)8-14(15)20-12/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPUBGUCSLZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)
![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)






![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)



